
Ethyl 5-(2,3-Dimethylphenyl)isoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(2,3-Dimethylphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2,3-Dimethylphenyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of alkynes with nitrile oxides. One common method includes the use of copper (I) or ruthenium (II) catalysts for the (3 + 2) cycloaddition reaction . Another approach involves the use of metal-free catalysts to promote the reaction, which is more environmentally friendly and cost-effective .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(2,3-Dimethylphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl 5-(2,3-Dimethylphenyl)isoxazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Ethyl 5-(2,3-Dimethylphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Ethyl 5-(2,3-Dimethylphenyl)isoxazole-3-carboxylate can be compared with other similar compounds in the isoxazole family:
Sulfamethoxazole: An antibiotic with a similar isoxazole core structure.
Muscimol: A psychoactive compound that acts as a GABA receptor agonist.
Ibotenic Acid: A neurotoxin with an isoxazole ring.
Propriétés
Formule moléculaire |
C14H15NO3 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
ethyl 5-(2,3-dimethylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-4-17-14(16)12-8-13(18-15-12)11-7-5-6-9(2)10(11)3/h5-8H,4H2,1-3H3 |
Clé InChI |
LAQNZYGONKHZLF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NOC(=C1)C2=CC=CC(=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B13715687.png)
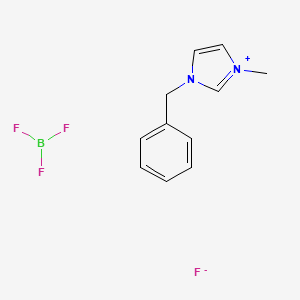
![(Z)-N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B13715711.png)
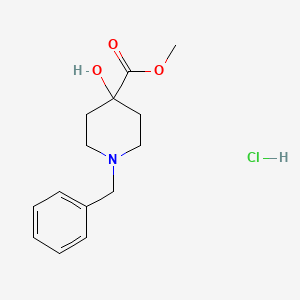
![[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B13715718.png)
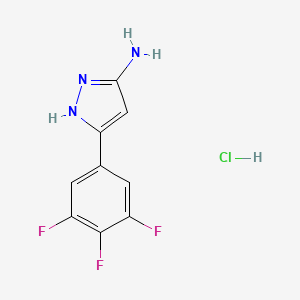


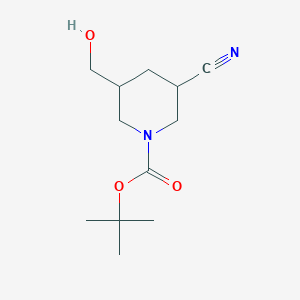
![6-bromo-3,4-dihydropyrano[3,4-b]indol-1(9H)-one](/img/structure/B13715751.png)
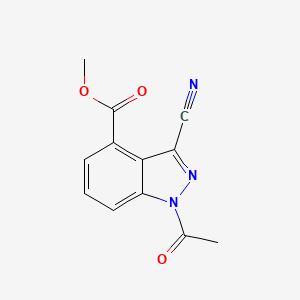
![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime](/img/structure/B13715768.png)

![5-Bromo-4-[2-chloro-5-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13715778.png)
